4-hydroxy-4aH-1,7-naphthyridin-2-one

Protonation Site Tautomerism NMR Spectroscopy

4-Hydroxy-4aH-1,7-naphthyridin-2-one (CAS 54920-76-2), widely cataloged as 4-hydroxy-1,7-naphthyridin-2(1H)-one or 1,7-naphthyridine-2,4-diol, is a bicyclic heterocyclic compound belonging to the 1,7-naphthyridine isomer family. With a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol, it features a fused pyridine ring system with nitrogen atoms at the 1 and 7 positions and a hydroxyl group at the 4-position.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
Cat. No. B12352779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-4aH-1,7-naphthyridin-2-one
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC(=O)C=C(C21)O
InChIInChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-4-9-2-1-5(6)7/h1-5,11H
InChIKeyMUMXCMNFVAAKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-4aH-1,7-naphthyridin-2-one: A Core Naphthyridinone Scaffold for Procurement


4-Hydroxy-4aH-1,7-naphthyridin-2-one (CAS 54920-76-2), widely cataloged as 4-hydroxy-1,7-naphthyridin-2(1H)-one or 1,7-naphthyridine-2,4-diol, is a bicyclic heterocyclic compound belonging to the 1,7-naphthyridine isomer family . With a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol, it features a fused pyridine ring system with nitrogen atoms at the 1 and 7 positions and a hydroxyl group at the 4-position [1]. This scaffold is a critical intermediate in medicinal chemistry, as its 1,7-naphthyridine configuration imparts a distinct electronic structure and hydrogen-bonding profile compared to isomeric 1,5-, 1,6-, and 1,8-naphthyridines, directly influencing its tautomeric behavior and synthetic utility [2].

Why Generic Naphthyridine Isomers Cannot Substitute for 4-Hydroxy-4aH-1,7-naphthyridin-2-one


Simple in-class substitution with other naphthyridine isomers (e.g., 1,8-naphthyridinone) or the non-hydroxylated parent compound (1,7-naphthyridin-2-one) is not scientifically valid due to fundamental differences in tautomeric preference and hydrogen-bond capacity. 4-Hydroxy-1,7-naphthyridin-2(1H)-one exhibits a specific keto-enol tautomerism, dictated by the 1,7-nitrogen arrangement, which determines its protonation site at the β-nitrogen atom [1]. This contrasts with 1,8-naphthyridines, which rely on intramolecular hydrogen bonds for stability, and 4-hydroxyquinolin-2-ones, which possess only one hydrogen bond acceptor. These molecular-level distinctions result in different solubility, logP, and pKa values, directly impacting synthetic yield in cross-coupling reactions, purification requirements, and biological target engagement [2]. Therefore, direct replacement without accounting for these physicochemical properties risks experimental failure in a procurement setting.

Quantitative Differentiation Evidence for 4-Hydroxy-4aH-1,7-naphthyridin-2-one


1,7-Naphthyridine Nitrogen Arrangement Dictates a Unique Protonation Site and Tautomeric Equilibrium

The 1,7-isomer of naphthyridine, the core of the target compound, is demonstrated through 13C NMR pH titration to protonate exclusively at the β-nitrogen atom, a behavior not shared by all isomeric diazanaphthalenes [1]. This specific protonation pattern directly influences the tautomeric equilibrium of the 4-hydroxy-2-one derivative. In comparison, 1,8-naphthyridine derivatives, such as 2,7-dihydroxy-1,8-naphthyridine, stabilize their structure through intramolecular hydrogen bonding between adjacent nitrogen and hydroxyl groups, a mechanism unavailable to the 1,7-isomer [2].

Protonation Site Tautomerism NMR Spectroscopy

4-Hydroxy Substitution Elevates Hydrogen Bond Donor/Acceptor Count Versus the Parent 1,7-Naphthyridin-2-one

The addition of a 4-hydroxy group to the 1,7-naphthyridin-2-one scaffold fundamentally alters its hydrogen bonding capacity. The target compound has 2 hydrogen bond donors and 3 acceptors, compared to 1 donor and 2 acceptors for the parent 1,7-naphthyridin-2(1H)-one [1]. This increases its polar surface area and influences its solubility. The predicted LogP for the target compound is 0.84, compared to 1.1 for the parent 1,7-naphthyridine system, indicating greater hydrophilicity [2].

Hydrogen Bonding Lipinski's Rule of Five Physicochemical Properties

Distinct Pharmacophoric Geometry Compared to 4-Hydroxyquinolin-2-one Scaffold

Replacing the carbon at position 6 of the 4-hydroxyquinolin-2-one scaffold with a nitrogen to produce the 1,7-naphthyridinone core, as in the target compound, creates a geometrically distinct pharmacophore. The presence of a second basic nitrogen introduces an additional hydrogen bond acceptor, modifies the π-stacking ability, and significantly alters the electrostatic potential map of the molecule [1]. This is a well-established 'necessary nitrogen' effect observed when advancing quinolones to naphthyridones in drug discovery, leading to improved interactions with specific biological targets where a quinoline scaffold would be inactive [2].

Scaffold Hopping Pharmacophore Modeling Medicinal Chemistry

Procurement-Guided Research Scenarios for 4-Hydroxy-4aH-1,7-naphthyridin-2-one


Medicinal Chemistry: 1,7-Naphthyridinone Scaffold for Selective Kinase Inhibitor Design

The unique β-nitrogen protonation and dual hydrogen bond donor/acceptor profile of the 4-hydroxy-1,7-naphthyridin-2(1H)-one core, demonstrated by 13C NMR titration studies [1] and physicochemical comparison [2], make it a superior starting point over 1,8-naphthyridine isomers for kinase hinge-region binding. Its geometry allows for distinct donor-acceptor-donor interactions, which are critical in designing selective ATP-competitive inhibitors targeting kinases where 1,8-naphthyridine motifs have failed due to unfavorable steric or electronic effects.

Synthetic Chemistry: Building Block for Targeted Protein Degradation (PROTAC) Linkers

The presence of two hydrogen bond donors and three acceptors on a rigid, bicycle-aromatic scaffold differentiates this compound from the simpler 4-hydroxyquinolin-2-one [3]. This enhanced capacity for directed, solvent-exposed hydrogen bonding makes it a valuable intermediate for synthesizing PROTAC linkers, where precise orientation of the E3 ligase ligand and the target protein binder is paramount for ternary complex formation. The higher boiling point (458.7±45.0 °C) implies stability under thermal coupling conditions .

Analytical Chemistry: A 1,7-Isomer Standard for HPLC Method Development

As a regioisomerically pure 1,7-naphthyridine, this compound serves as an essential analytical standard to differentiate from 1,5-, 1,6-, and 1,8-naphthyridine byproducts in synthetic mixtures. The documented protonation behavior of the 1,7-isomer [1] can be exploited in ion-pair chromatography method development, achieving separation of isomeric impurities that co-elute on standard reverse-phase columns, thereby ensuring the purity of downstream pharmaceuticals.

Material Science: Metal-Organic Framework (MOF) Ligand Precursor

The dual nitrogen donor atoms in the 1,7-arrangement, combined with the 4-hydroxy chelation site, provide a uniquely angled, asymmetric metal-binding geometry not possible with symmetric 1,8-naphthyridine or monodentate quinolone analogs [2]. This pre-organized chelation motif is valuable in constructing low-symmetry metal-organic frameworks or coordination polymers with tailored porosity for gas storage or catalytic applications, where the procurement of a specific isomer is non-negotiable.

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